molecular formula C15H15NO4 B6405743 3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95% CAS No. 1261905-98-9

3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95%

Cat. No. B6405743
CAS RN: 1261905-98-9
M. Wt: 273.28 g/mol
InChI Key: IWXCTPKLJSANQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid (3-A5-DMPBA) is an organic compound that is used in various scientific research applications. It is a versatile compound with a wide range of applications in biochemistry, physiology, and pharmacology. 3-A5-DMPBA has been used in various lab experiments, and its potential for future research is vast. In

Scientific Research Applications

3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95% has been used in various scientific research applications, including biochemistry, physiology, and pharmacology. It is an important compound in the study of enzyme inhibition and the regulation of biochemical pathways. It has been used to study the structure and function of proteins, as well as to investigate the effects of drugs on particular biochemical pathways. 3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95% has also been used to study the effects of hormones on physiological processes, such as cell growth and differentiation.

Mechanism of Action

The mechanism of action of 3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95% is not completely understood. However, it is believed to act as an inhibitor of enzymes, such as proteases and kinases. It is thought to bind to the active site of the enzyme, preventing it from binding to its substrate and thus inhibiting its activity. This inhibition can be used to study the effects of drugs on particular biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95% are not fully understood. However, it has been used in the study of various physiological processes, such as cell growth and differentiation. It has also been used to study the effects of hormones on physiological processes. In addition, 3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95% has been used to study the structure and function of proteins, as well as to investigate the effects of drugs on particular biochemical pathways.

Advantages and Limitations for Lab Experiments

The main advantage of 3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95% is its high purity (95%) and its low cost. It is also a versatile compound that can be used in a variety of scientific research applications. However, it is important to note that the mechanism of action of 3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95% is not fully understood and its effects on biochemical and physiological processes are not well understood.

Future Directions

There are numerous potential future directions for 3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95%. It could be used to study the effects of drugs on particular biochemical pathways, as well as to study the structure and function of proteins. It could also be used to investigate the effects of hormones on physiological processes, such as cell growth and differentiation. Additionally, 3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95% could be used to study the mechanisms of enzyme inhibition and the regulation of biochemical pathways. Finally, 3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95% could be used to develop new drugs and therapies for various diseases.

Synthesis Methods

3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95% can be synthesized in a two-step process. The first step involves the condensation of 3-amino-5-hydroxybenzoic acid with 3,5-dimethoxybenzaldehyde in the presence of piperidine. This reaction yields 3-amino-5-(3,5-dimethoxyphenyl)benzoic acid. The second step involves the esterification of 3-amino-5-(3,5-dimethoxyphenyl)benzoic acid with acetic anhydride to yield 3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95%. This synthesis method is simple and cost-effective and yields 3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95% in 95% purity.

properties

IUPAC Name

3-amino-5-(3,5-dimethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-13-6-10(7-14(8-13)20-2)9-3-11(15(17)18)5-12(16)4-9/h3-8H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXCTPKLJSANQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690860
Record name 5-Amino-3',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261905-98-9
Record name 5-Amino-3',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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